![molecular formula C7H3F6N B2466320 2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine CAS No. 2445793-14-4](/img/structure/B2466320.png)
2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine
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Description
2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine is a chemical compound with the CAS Number: 2445793-14-4 . It has a molecular weight of 215.1 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3F6N/c8-5-2-1-4 (3-14-5)6 (9,10)7 (11,12)13/h1-3H . This indicates that the molecule consists of a pyridine ring with a fluorine atom and a pentafluoroethyl group attached.Scientific Research Applications
Modular Synthesis of Polysubstituted and Fused Pyridines
One application of compounds related to 2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine is in the modular synthesis of polysubstituted and fused pyridines. A 2-fluoro-1,3-dicarbonyl-initiated one-pot reaction sequence facilitates the regioselective synthesis of various substituted pyridines, leveraging readily available materials and catalyst-free conditions (Song, Huang, Yi, & Zhang, 2016).
Synthesis of Fluorine-Containing Pentasubstituted Pyridine Derivatives
Another research application involves the synthesis of fluorine-containing pentasubstituted pyridine derivatives. This process involves the cyclization of N-silyl-1-azaallylic anion intermediates with perfluoroalkene, yielding pyridine derivatives followed by skeletal transformation (Suzuki et al., 2007).
Radiolabeling for Imaging Central Nicotinic Acetylcholine Receptors
Compounds closely related to this compound have been synthesized and radiolabeled for imaging central nicotinic acetylcholine receptors. This involves nucleophilic aromatic substitution and has applications in neuroscientific research (Dollé et al., 1998).
Synthesis of Fluorinated Pyrrole-Imidazole Alkaloid
There is also research in the synthesis of fluorinated pyrrole-imidazole alkaloids, where specific 2-acylpyrroles are treated to achieve fluorination at targeted positions. This is significant in the synthesis of novel alkaloids (Troegel & Lindel, 2012).
Fluorination of Pyridines in Aqueous Solution
The fluorination of pyridines, including those structurally related to this compound, has been achieved in aqueous solutions. This method has been noted for its good yields and high regioselectivities, important for the development of fluorinated pyridines in various scientific applications (Zhou, Tian, Zhao, & Dan, 2018).
properties
IUPAC Name |
2-fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-5-2-1-4(3-14-5)6(9,10)7(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWGDFORUINQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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